Cas no 2172032-91-4 (methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate)

methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate
- 2172032-91-4
- EN300-1631810
-
- インチ: 1S/C11H19NO3S/c1-12-5-3-11(14,7-12)10(9(13)15-2)4-6-16-8-10/h14H,3-8H2,1-2H3
- InChIKey: JYPBISPSXCLDFQ-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C(=O)OC)(C1)C1(CN(C)CC1)O
計算された属性
- せいみつぶんしりょう: 245.10856464g/mol
- どういたいしつりょう: 245.10856464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 75.1Ų
methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1631810-0.25g |
methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate |
2172032-91-4 | 0.25g |
$1065.0 | 2023-06-04 | ||
Enamine | EN300-1631810-0.5g |
methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate |
2172032-91-4 | 0.5g |
$1111.0 | 2023-06-04 | ||
Enamine | EN300-1631810-10.0g |
methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate |
2172032-91-4 | 10g |
$4974.0 | 2023-06-04 | ||
Enamine | EN300-1631810-0.05g |
methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate |
2172032-91-4 | 0.05g |
$972.0 | 2023-06-04 | ||
Enamine | EN300-1631810-1000mg |
methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate |
2172032-91-4 | 1000mg |
$1157.0 | 2023-09-22 | ||
Enamine | EN300-1631810-0.1g |
methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate |
2172032-91-4 | 0.1g |
$1019.0 | 2023-06-04 | ||
Enamine | EN300-1631810-2.5g |
methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate |
2172032-91-4 | 2.5g |
$2268.0 | 2023-06-04 | ||
Enamine | EN300-1631810-250mg |
methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate |
2172032-91-4 | 250mg |
$1065.0 | 2023-09-22 | ||
Enamine | EN300-1631810-50mg |
methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate |
2172032-91-4 | 50mg |
$972.0 | 2023-09-22 | ||
Enamine | EN300-1631810-2500mg |
methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate |
2172032-91-4 | 2500mg |
$2268.0 | 2023-09-22 |
methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylate 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
methyl 3-(3-hydroxy-1-methylpyrrolidin-3-yl)thiolane-3-carboxylateに関する追加情報
Methyl 3-(3-Hydroxy-1-Methylpyrrolidin-3-yl)Thiolane-3-Carboxylate: A Comprehensive Overview
The compound Methyl 3-(3-Hydroxy-1-Methylpyrrolidin-3-yl)Thiolane-3-Carboxylate, identified by the CAS registry number 2172032-91-4, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiolane derivatives, which are known for their unique properties and versatility in organic synthesis. The molecule's structure comprises a thiolane ring (a five-membered sulfur-containing ring) substituted with a hydroxypyrrolidine group and a methyl ester moiety, making it a valuable intermediate in the synthesis of bioactive compounds.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging modern catalytic methods and green chemistry principles. The synthesis of Methyl 3-(3-Hydroxy-1-Methylpyrrolidin-3-yl)Thiolane-3-Carboxylate typically involves multi-step processes, including nucleophilic substitutions, ring-closing reactions, and esterifications. These methods not only enhance the yield but also ensure the sustainability of the production process, aligning with current industry trends toward environmentally friendly practices.
One of the most promising applications of this compound lies in its potential as a building block for drug development. The hydroxypyrrolidine group within its structure is known to exhibit bioactivity, particularly in modulating enzyme activity and receptor interactions. Recent studies have explored its role as a precursor in the synthesis of novel kinase inhibitors and GPCR modulators, which are critical targets in the treatment of various diseases, including cancer and neurodegenerative disorders.
In addition to its pharmaceutical applications, Methyl 3-(3-Hydroxy-1-Methylpyrrolidin-3-yl)Thiolane-3-Carboxylate has shown potential in materials science. Its sulfur-containing ring structure contributes to its thermal stability and mechanical properties, making it a candidate for advanced polymer formulations. Researchers have investigated its use in creating biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
The compound's unique properties also make it an attractive candidate for use in agrochemicals. Its ability to interact with biological systems at multiple levels suggests potential applications as a plant growth regulator or as an active ingredient in pest control agents. Ongoing studies are focusing on optimizing its bioavailability and efficacy in agricultural settings while minimizing environmental impact.
From a structural perspective, the molecule's stereochemistry plays a crucial role in its functionality. The presence of chiral centers within the thiolane and pyrrolidine rings introduces stereochemical complexity, which can be harnessed to design enantiomerically pure compounds with enhanced pharmacokinetic profiles. This aspect has garnered significant attention from researchers exploring asymmetric synthesis techniques to produce enantiopure versions of this compound.
Moreover, computational chemistry has provided valuable insights into the electronic properties and reactivity of Methyl 3-(3-Hydroxy-1-Methylpyrrolidin-3-yl)Thiolane-3-Carboxylate. Quantum mechanical calculations have revealed key interactions that govern its binding affinity to biological targets, aiding in the rational design of more potent derivatives. These computational studies are complemented by experimental validations, ensuring that theoretical predictions align with real-world observations.
In terms of safety and handling, while this compound is not classified as hazardous under normal conditions, proper precautions should be taken during synthesis and handling to avoid exposure risks. Occupational health guidelines recommend using appropriate personal protective equipment (PPE) when working with this compound to minimize potential health risks associated with prolonged or excessive exposure.
The future outlook for Methyl 3-(3-Hydroxy-1-Methylpyrrolidin-3-yl)Thiolane-3-Carboxylate is promising, driven by ongoing research into its diverse applications across multiple industries. As advancements in synthetic methods continue to evolve, so too will the scope of this compound's utility in developing innovative solutions across healthcare, agriculture, and materials science.
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